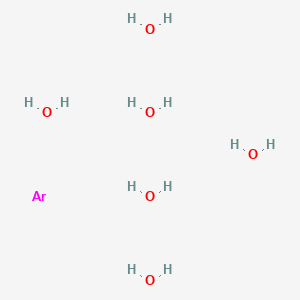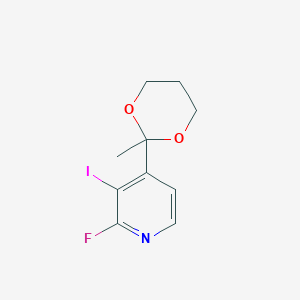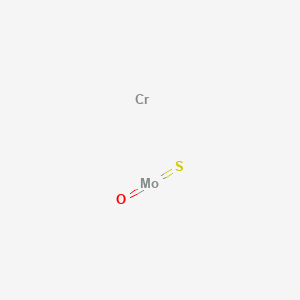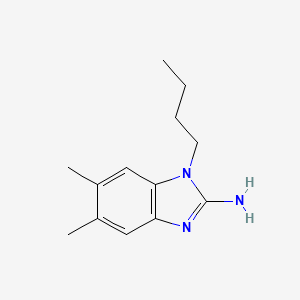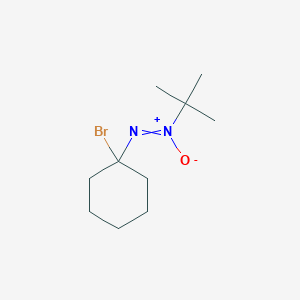
1-Bromo-1-(tert-butyl-ONN-azoxy)cyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-1-(tert-butyl-ONN-azoxy)cyclohexane is an organic compound characterized by the presence of a bromine atom, a tert-butyl group, and an ONN-azoxy functional group attached to a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The bromination can be achieved using reagents such as N-bromosuccinimide (NBS) under radical conditions . The tert-butyl group can be introduced via alkylation reactions, while the ONN-azoxy group can be formed through azoxy coupling reactions under specific conditions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-1-(tert-butyl-ONN-azoxy)cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles under SN1 or SN2 conditions.
Elimination Reactions: The compound can undergo E2 elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The ONN-azoxy group can participate in redox reactions, leading to the formation of different oxidation states.
Common Reagents and Conditions:
Nucleophiles: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu).
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Major Products:
Substitution Products: Cyclohexane derivatives with various substituents replacing the bromine atom.
Elimination Products: Alkenes formed through the removal of hydrogen and bromine atoms.
Oxidation and Reduction Products: Compounds with different oxidation states of the ONN-azoxy group.
Scientific Research Applications
1-Bromo-1-(tert-butyl-ONN-azoxy)cyclohexane has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Bromo-1-(tert-butyl-ONN-azoxy)cyclohexane involves its interaction with molecular targets through its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the ONN-azoxy group can undergo redox reactions, influencing the compound’s reactivity and interactions with other molecules . The tert-butyl group provides steric hindrance, affecting the compound’s overall stability and reactivity .
Comparison with Similar Compounds
1-Bromo-4-tert-butylbenzene: Contains a bromine atom and a tert-butyl group attached to a benzene ring.
1-tert-Butyl-1-methylcyclohexane: Features a tert-butyl group and a methyl group attached to a cyclohexane ring.
Uniqueness: 1-Bromo-1-(tert-butyl-ONN-azoxy)cyclohexane is unique due to the presence of the ONN-azoxy group, which imparts distinct redox properties and reactivity compared to other similar compounds . The combination of the bromine atom, tert-butyl group, and ONN-azoxy group in a cyclohexane ring structure provides a versatile platform for various chemical transformations and applications .
Properties
CAS No. |
165684-15-1 |
|---|---|
Molecular Formula |
C10H19BrN2O |
Molecular Weight |
263.17 g/mol |
IUPAC Name |
(1-bromocyclohexyl)imino-tert-butyl-oxidoazanium |
InChI |
InChI=1S/C10H19BrN2O/c1-9(2,3)13(14)12-10(11)7-5-4-6-8-10/h4-8H2,1-3H3 |
InChI Key |
SEQPUSGEPZKVTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[N+](=NC1(CCCCC1)Br)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Propanol, 3-[[(4-methoxyphenyl)diphenylmethyl]thio]-](/img/structure/B14266084.png)
![2,2'-[1,2-Phenylenebis(methylenesulfanediyl)]diacetic acid](/img/structure/B14266091.png)
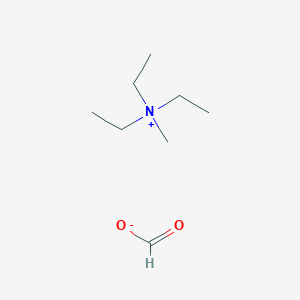
![3-[(tert-Butoxycarbonyl)sulfanyl]propanoic acid](/img/structure/B14266094.png)
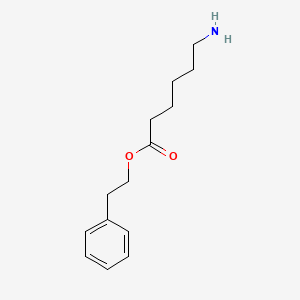
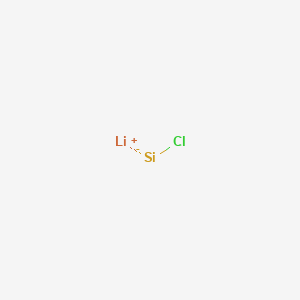
![4-Methyl-2,6-bis({[2-(pyridin-2-yl)ethyl]sulfanyl}methyl)phenol](/img/structure/B14266108.png)
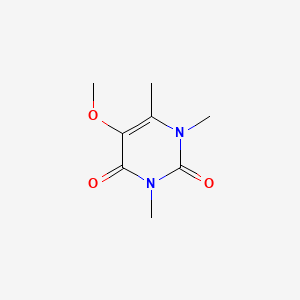

![N~1~,N~1'~-(1,2-Phenylene)bis[N~2~-(4-phenylbutyl)ethanediamide]](/img/structure/B14266129.png)
